molecular formula C10H15N3O2S2 B15121500 4-(Benzenesulfonyl)-5-methylsulfanylpyrazolidin-3-amine

4-(Benzenesulfonyl)-5-methylsulfanylpyrazolidin-3-amine

Cat. No.: B15121500
M. Wt: 273.4 g/mol
InChI Key: VXSGSHAPIDCSCY-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-5-methylsulfanylpyrazolidin-3-amine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a pyrazolidin-3-amine core, with a methylsulfanyl substituent at the 5-position. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-5-methylsulfanylpyrazolidin-3-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazolidin-3-amine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the pyrazolidin-3-amine core using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-5-methylsulfanylpyrazolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of benzyl-substituted derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-(Benzenesulfonyl)-5-methylsulfanylpyrazolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its anticancer and antimicrobial properties due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-5-methylsulfanylpyrazolidin-3-amine involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various physiological processes. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide with similar enzyme inhibitory properties.

    4-(Methylsulfonyl)benzenesulfonyl chloride: Another sulfonamide derivative with different substituents.

    Sulfanilic acid: A sulfonamide with a different core structure.

Uniqueness

4-(Benzenesulfonyl)-5-methylsulfanylpyrazolidin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase enzymes with high selectivity makes it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C10H15N3O2S2

Molecular Weight

273.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-5-methylsulfanylpyrazolidin-3-amine

InChI

InChI=1S/C10H15N3O2S2/c1-16-10-8(9(11)12-13-10)17(14,15)7-5-3-2-4-6-7/h2-6,8-10,12-13H,11H2,1H3

InChI Key

VXSGSHAPIDCSCY-UHFFFAOYSA-N

Canonical SMILES

CSC1C(C(NN1)N)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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